2-(Bromomethyl)-4-methyl-1,3-thiazole
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Overview
Description
“2-(Bromomethyl)-4-methyl-1,3-thiazole” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with primary amines3. However, the specific synthesis process for “2-(Bromomethyl)-4-methyl-1,3-thiazole” is not readily available in the current literature.
Molecular Structure Analysis
The molecular structure of “2-(Bromomethyl)-4-methyl-1,3-thiazole” is not explicitly mentioned in the available resources. However, similar compounds often have complex structures that involve various types of bonds and functional groups4.Chemical Reactions Analysis
The chemical reactions involving “2-(Bromomethyl)-4-methyl-1,3-thiazole” are not explicitly mentioned in the available resources. However, similar compounds often undergo various types of reactions, including addition reactions5 and substitution reactions6.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Bromomethyl)-4-methyl-1,3-thiazole” are not explicitly mentioned in the available resources. However, similar compounds often have properties such as hardness, topography, and hydrophilicity that are important parameters in their biological evaluation9.Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Regioselective Reactions and Synthetic Approaches : 2-(Bromomethyl)-1,3-thiaselenole, a related compound, exhibits unexpected regioselective reactions, leading to the efficient synthesis of novel heterocyclic systems with potential biological activities (Amosova et al., 2018).
Functionalization of Thiazole Derivatives : The reaction of 2-Alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide forms 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles, crucial for the selective synthesis of 5-methyl-functionalized derivatives (Litvinchuk et al., 2018).
Chemoselective Preparation of Bromodifluoromethyl Thiazoles : 1,3-Dibromo-1,1-difluoro-2-propanone, a new synthon, was used for the chemoselective preparation of 4-Bromodifluoromethyl thiazoles, which are useful in drug discovery programs (Colella et al., 2018).
Corrosion Inhibition and Material Science
- Corrosion Inhibition for Mild Steel : 2-Amino-4-methyl-thiazole, a derivative, acts as a corrosion inhibitor for mild steel, showing high efficiency due to its strong adsorption on the steel surface (Yüce et al., 2014).
Organic Synthesis and Pharmacological Potential
Therapeutic Potential Against Alzheimer's and Diabetes : Novel bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole show potential therapeutic interest against Alzheimer's disease and diabetes, supported by in-silico studies (Ramzan et al., 2018).
Synthesis of Radioligands for Imaging : 2-fluoromethyl analogs of (3-[(2-methyl-1,3-thiazol-4yl)ethynyl]pyridine), synthesized for metabotropic glutamate subtype-5 receptors (mGluR5s), show high affinity and potency, useful in positron emission tomography (PET) (Siméon et al., 2007).
Safety And Hazards
The safety and hazards associated with “2-(Bromomethyl)-4-methyl-1,3-thiazole” are not explicitly mentioned in the available resources. However, similar compounds often pose hazards such as skin irritation, eye irritation, and respiratory system toxicity101112.
Future Directions
The future directions for research on “2-(Bromomethyl)-4-methyl-1,3-thiazole” are not explicitly mentioned in the available resources. However, similar compounds often have potential implications in various fields of research and industry13.
Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “2-(Bromomethyl)-4-methyl-1,3-thiazole”. Further research and analysis would be needed for a more comprehensive understanding.
properties
IUPAC Name |
2-(bromomethyl)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKYXXAQICRHJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-methyl-1,3-thiazole |
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